2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride
Overview
Description
2-[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride is a useful research compound. Its molecular formula is C7H9ClF3N3O2 and its molecular weight is 259.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- The syntheses of related pyrazole derivatives are found to be regiospecific, requiring detailed structural determination through techniques like single-crystal X-ray analysis. These compounds, including pyrazole derivatives, demonstrate significant hydrogen bonding and molecular interactions in their structures (Kumarasinghe, Hruby, & Nichol, 2009).
Chemical Reactions and Compounds Synthesis
- Novel propionyl-spaced bisheterocyclic compounds were synthesized, involving cyclocondensation of pyrazole derivatives, showcasing the chemical versatility of these compounds (Flores et al., 2015).
- Efficient cyclization processes have been developed for synthesizing a series of pyrazole-based compounds, indicating the utility of these compounds in creating diverse chemical structures (Flores et al., 2006).
Pharmaceutical Applications
- A study described the synthesis of a nonpeptidic αvβ6 integrin inhibitor, a compound structurally related to pyrazoles, showing potential as a therapeutic agent for idiopathic pulmonary fibrosis (Procopiou et al., 2018).
Antimicrobial Properties
- Synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives, structurally related to pyrazoles, has shown potential antimicrobial properties, highlighting the biomedical relevance of these compounds (Holla et al., 2006).
Material Science Applications
- Research in material science includes the study of polymorphism in pharmaceutical compounds, which involves understanding the crystal structures and spectroscopic properties of compounds like pyrazole derivatives (Vogt et al., 2013).
Properties
IUPAC Name |
2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3O2.ClH/c1-3(6(14)15)13-2-4(11)5(12-13)7(8,9)10;/h2-3H,11H2,1H3,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATRFAHRFXVHNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=C(C(=N1)C(F)(F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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